

Purification & Characterization of Quizalofop-p-ethyl-hydrolyzing Esterase (QpeH)

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Quizalofop-P

CAS No.: 100646-51-3

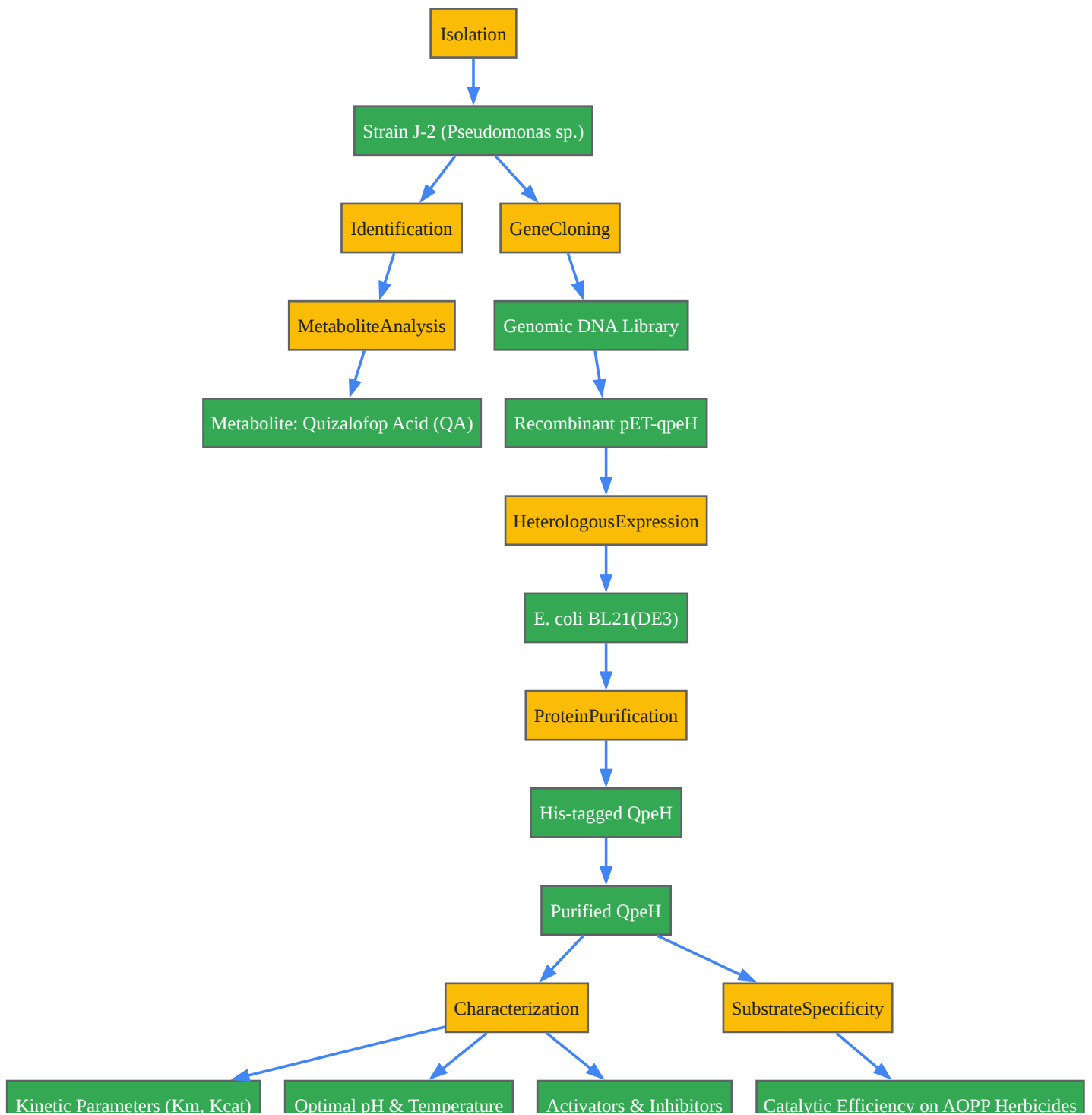
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Abstract: Quizalofop-p-ethyl (QPE) is a widely used post-emergence herbicide whose persistence in the environment poses a concern. Microbial degradation offers an eco-friendly remediation strategy. This protocol details the isolation of the bacterial strain *Pseudomonas* sp. J-2, the cloning and purification of a novel QPE-hydrolyzing esterase, QpeH, and the biochemical characterization of the recombinant enzyme. QpeH demonstrates high catalytic efficiency against QPE and other related aryloxyphenoxypropionate (AOPP) herbicides, identifying it as a promising candidate for bioremediation applications [1] [2].

Workflow Overview

The diagram below outlines the comprehensive workflow from bacterial isolation to enzyme characterization.



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Diagram 1: A flowchart showing the key stages in the discovery and analysis of the QpeH enzyme.

Experimental Protocols

2.1 Bacterial Strain Isolation and Identification [1]

- **Isolation Source:** Activated sludge from a pesticide manufacturer's sewage outfall.
- **Enrichment Culture:** A soil sample was added to a Mineral Salts Medium (MSM) containing 20 mg L⁻¹ QPE as the sole carbon source and incubated for 7 days.
- **Pure Culture Isolation:** The enriched culture was serially diluted and spread onto MSM agar plates containing 200 mg L⁻¹ QPE. Colonies were repeatedly streaked on the same plates for purification.
- **Identification:** The isolated strain, J-2, was identified as a *Pseudomonas* sp. based on morphological, physiological, biochemical properties, and 16S rRNA gene sequence analysis.

2.2 Metabolite Identification by LC-IT-MSn [1]

- **Sample Preparation:** Culture supernatants were extracted with dichloromethane at neutral pH. The aqueous layer was then acidified (pH 1.5-2.0) and re-extracted with dichloromethane.
- **Analysis:** The combined extracts were concentrated and analyzed by Liquid Chromatography-Ion Trap-Mass Spectrometry (LC-IT-MSn).
- **Identification:** The breakdown metabolite was identified as quizalofop acid (QA), confirming the hydrolytic activity of the strain.

2.3 Cloning of the *qpeH* Gene [1]

- **Genomic DNA Preparation:** Bacterial genomic DNA from *Pseudomonas* sp. J-2 was prepared using a high-salt extraction method.

- **Genomic Library Construction:** Genomic DNA was partially digested with *Sau3AI*. DNA fragments (2-4 kb) were purified and ligated into the *BamHI* site of the pUC118 cloning vector. The ligation product was transformed into competent *E. coli* DH5 α cells.
- **Screening for Positive Clones:** Transformants were plated onto LB agar with ampicillin (100 mg L⁻¹) and QPE (200 mg L⁻¹). After incubation at 37°C, plates were stored at 16°C for 48 hours. Colonies surrounded by transparent halos (indicating QPE degradation) were selected as positive clones. The inserted DNA in positive clones was sequenced.

2.4 Heterologous Expression and Purification of Recombinant QpeH [1]

- **Plasmid Construction:** The *qpeH* gene was PCR-amplified from genomic DNA using specific primers that introduced a C-terminal 6xHis tag. The primers also contained *BamHI* and *XhoI* restriction sites. The digested PCR product was ligated into the pET-29a(+) expression vector to generate pET-qpeH.
- **Expression:** The recombinant plasmid was transformed into *E. coli* BL21(DE3) for protein expression.
- **Purification:** The His-tagged QpeH protein was overexpressed and purified using a His-Bind protein fusion and purification system (Ni-NTA affinity chromatography). The protein concentration was determined by the Bradford method.

2.5 Enzyme Assay and Kinetic Characterization [1]

- **Enzyme Activity Assay:** The standard enzyme activity assay measured the hydrolysis of QPE. One unit (U) of enzyme activity was defined as the amount of enzyme required to produce 1 μ mol of quizalofop acid per minute under specified conditions.
- **Kinetic Parameters:** The kinetic parameters (K_m and K_{cat}) for QPE and other AOPP herbicides were determined by measuring initial reaction rates at various substrate concentrations. The parameters were calculated from the resulting Michaelis-Menten plots.

2.6 Effects of pH, Temperature, and Metal Ions [1]

- **Optimal pH and Temperature:** The optimal pH was determined by assaying activity across a pH range. The optimal temperature was determined similarly across a temperature gradient.
- **Metal Ions and Inhibitors:** The effects of metal ions were tested by adding them to the reaction mixture. The effects of various enzyme inhibitors (e.g., PMSF, DEPC) and detergents (e.g., SDS, Tween 80) were also investigated.

Data & Results

3.1 Kinetic Parameters of Recombinant QpeH

The catalytic efficiency (K_{cat}/K_m) of QpeH was highest for fenoxaprop-P-ethyl, indicating it is the preferred substrate among the AOPP herbicides tested [3].

Table 1: Kinetic parameters of recombinant QpeH for various AOPP herbicides [3].

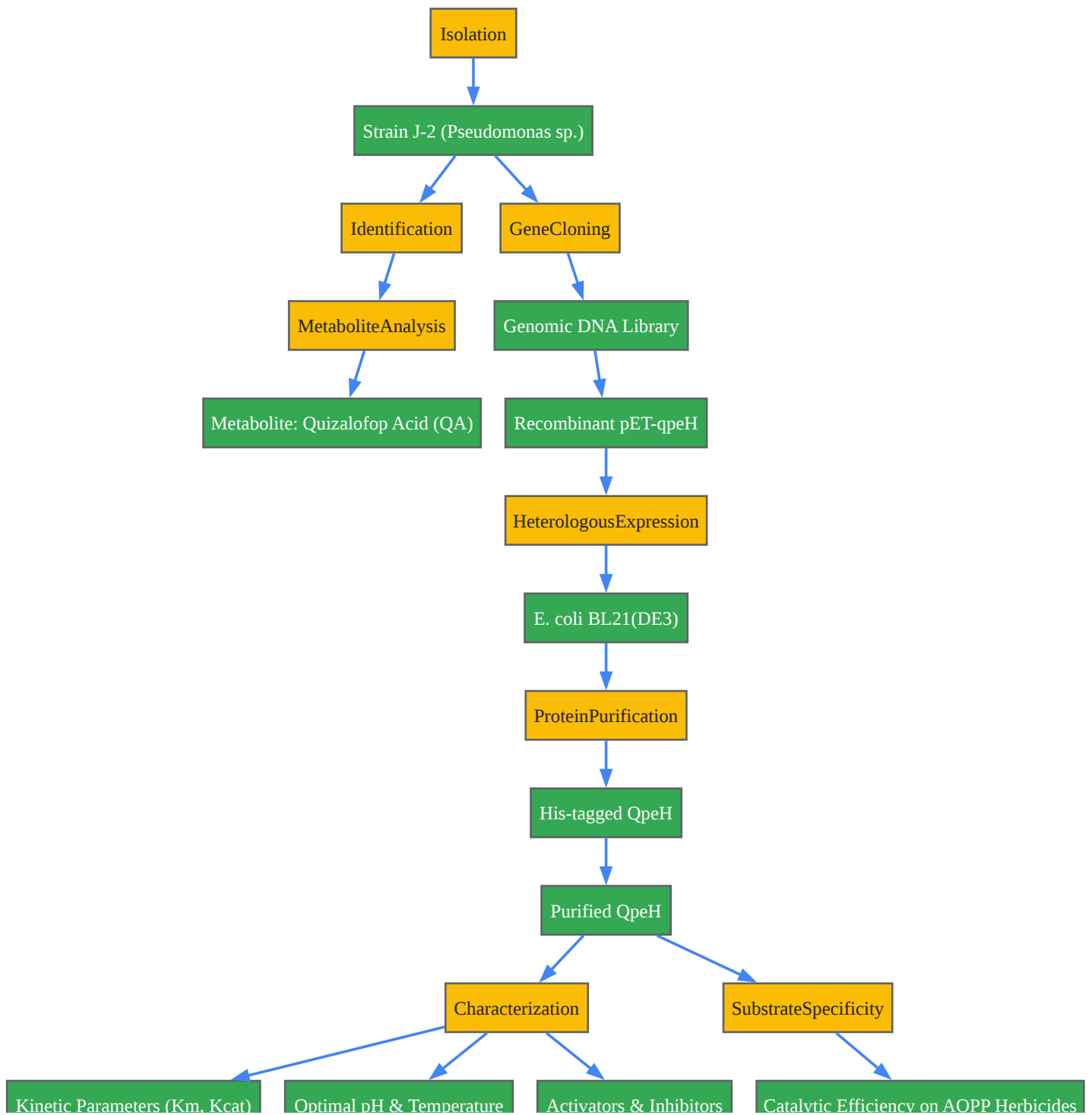
Herbicide	K_m (μM)	K_{cat} (s^{-1})	K_{cat}/K_m ($\text{s}^{-1} \mu\text{M}^{-1}$)	Enzyme Activity (U/mg)
Fenoxaprop-P-ethyl	26.9 ± 4.3	161.6 ± 3.4	6.01 ± 0.05	257.2 ± 3.7
Quizalofop-P-tefuryl	29.5 ± 2.7	146.4 ± 3.3	4.96 ± 0.09	238.1 ± 4.1
Quizalofop-p-ethyl (QPE)	41.3 ± 3.6	127.3 ± 4.5	3.08 ± 0.03	198.9 ± 2.7
Haloxypop-P-methyl	113.9 ± 3.8	67.4 ± 2.6	0.59 ± 0.04	64.7 ± 2.4
Cyhalofop-butyl	158.2 ± 3.5	41.1 ± 4.1	0.26 ± 0.03	48.6 ± 3.1
Clodinafop-propargyl	174.0 ± 4.2	37.1 ± 2.9	0.21 ± 0.02	42.3 ± 2.8

3.2 Biochemical Properties of Purified QpeH [1]

- **Specific Activity:** The specific activity of recombinant QpeH for QPE was **198.9 ± 2.7 U mg⁻¹**.
- **Optimal Conditions:** The enzyme exhibited maximum activity at **pH 8.0** and **30°C**.
- **Effect of Metal Ions:**
 - **Activators:** Ca²⁺, Cd²⁺, Li⁺, Fe³⁺, and Co²⁺.
 - **Inhibitors:** Ni²⁺, Fe²⁺, and Ag⁺.
- **Effect of Inhibitors:** The enzyme was strongly inhibited by PMSF (serine protease inhibitor), DEPC (histidine modifier), and pCMB (sulfhydryl group modifier), suggesting the presence of a catalytic serine, histidine, and cysteine residues in the active site. Detergents like SDS, Tween 80, and Triton X-100 also inhibited activity.

DOT Script for Workflow Diagram

The following is the DOT language script used to generate the workflow diagram in section 1.





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Conclusion

The protocols outlined here provide a reliable method for obtaining active QpeH esterase. Its broad substrate specificity and high catalytic efficiency make it a potent biocatalyst for the degradation of QPE and other AOPP herbicides, holding significant potential for use in bioremediation of contaminated environments.

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To cite this document: Smolecule. [Purification & Characterization of Quizalofop-p-ethyl-hydrolyzing Esterase (QpeH)]. Smolecule, [2026]. [Online PDF]. Available at:
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